molecular formula C19H13NO3S B4983918 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide

3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide

Cat. No. B4983918
M. Wt: 335.4 g/mol
InChI Key: WAWHLAQDJRQRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide, also known as BITO, is a synthetic compound with potential applications in various fields, including medicinal chemistry, materials science, and electronics. BITO is a heterocyclic compound that contains a benzisothiazole ring and a biphenyl moiety. The compound has been shown to possess interesting biological properties, making it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide is not fully understood. However, it has been suggested that 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide may exert its biological effects through the inhibition of certain enzymes or the modulation of specific signaling pathways. 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has also been shown to inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Biochemical and Physiological Effects:
3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been shown to possess interesting biochemical and physiological effects. In vitro studies have shown that 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent. 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. In addition, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the replication of certain viruses, suggesting its potential use as an antiviral agent.

Advantages and Limitations for Lab Experiments

3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has several advantages for lab experiments. Firstly, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide is relatively easy to synthesize and can be obtained in high yields. Secondly, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its biological properties, making it a well-characterized compound. Thirdly, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been shown to possess interesting biological properties, making it a promising candidate for drug discovery and development. However, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide also has some limitations. Firstly, the mechanism of action of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide is not fully understood, which may hinder its further development. Secondly, the biological effects of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide may vary depending on the cell type and experimental conditions, which may complicate its use in lab experiments.

Future Directions

There are several future directions for the research on 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide. Firstly, further studies are needed to elucidate the mechanism of action of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide and its molecular targets. This will help to better understand the biological effects of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide and its potential applications in various fields. Secondly, the development of new synthetic methods for 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide and its derivatives may lead to the discovery of new compounds with improved biological properties. Thirdly, the use of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide as a building block for the synthesis of novel materials and polymers with interesting optical and electronic properties may lead to the development of new technologies in the fields of electronics and photonics.

Synthesis Methods

3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide can be synthesized through various methods, including the reaction of 4-biphenylylamine with 2-chloro-1,1-dioxidebenzisothiazole or the reaction of 4-biphenylylamine with 2-chlorobenzenesulfonyl chloride followed by cyclization with sodium sulfide. The synthesis of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide is relatively simple and can be carried out in a few steps with high yields.

Scientific Research Applications

3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and electronics. In medicinal chemistry, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been shown to possess antitumor, anti-inflammatory, and antiviral activities. 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has also been investigated for its potential use as a photosensitizer in photodynamic therapy. In materials science, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been used as a building block for the synthesis of novel polymers and materials with interesting optical and electronic properties. In electronics, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been used as a dopant for organic semiconductors, leading to improved device performance.

properties

IUPAC Name

3-(4-phenylphenoxy)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S/c21-24(22)18-9-5-4-8-17(18)19(20-24)23-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWHLAQDJRQRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.